molecular formula C24H25N3O2 B6495361 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-one CAS No. 1351581-97-9

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-one

Cat. No. B6495361
CAS RN: 1351581-97-9
M. Wt: 387.5 g/mol
InChI Key: HATOCWYDMKSWIW-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been synthesized and evaluated for various biological activities, including serotonin (5-HT) reuptake inhibitory activity .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods. For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized by reductive amination of a precursor compound with different substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR, and HRMS . The structure is often stabilized via inter- and intra-molecular interactions .

Scientific Research Applications

properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-phenyl-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-19(28)20-9-11-22(12-10-20)25-15-17-27(18-16-25)24(29)23(26-13-5-6-14-26)21-7-3-2-4-8-21/h2-14,23H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATOCWYDMKSWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-acetylphenyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone

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